Methyl 3-methylhexanoate
Description
Methyl 3-methylhexanoate (IUPAC name: this compound) is an ester derived from 3-methylhexanoic acid and methanol. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol (inferred from , and 14). This compound is characterized by a branched alkyl chain at the third carbon of the hexanoate backbone, which influences its physical and aromatic properties. It is primarily used in the food and beverage industry as a flavoring agent, contributing to fruity or green aromas in products such as wines and spirits .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl 3-methylhexanoate |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(2)6-8(9)10-3/h7H,4-6H2,1-3H3 |
InChI Key |
VPROXMOZLPCRJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis occurs under acidic or alkaline conditions, regenerating the parent acid:
Acidic Hydrolysis
Alkaline Hydrolysis
Transesterification
The ester reacts with alcohols (e.g., ethanol) under acid/base catalysis:
-
Equilibrium : Favors longer-chain alcohols due to Le Chatelier’s principle.
Low-Temperature Oxidation (LTO)
In the presence of ozone or , this compound undergoes hydroperoxide formation:
High-Temperature Oxidation
Above 800 K, combustion yields , , and shorter-chain aldehydes:
Combustion Kinetics
Studies on methyl hexanoate (a structural analog) reveal:
| Parameter | Value (10 bar, 600–900 K) |
|---|---|
| Ignition Delay (φ = 0.6) | 2.1 ms (700 K) → 0.8 ms (900 K) |
| Cetane Number | ~16 (vs. 8.1 for β-hydroxy analog) |
-
Mechanistic Insight : β-methyl branching reduces low-temperature reactivity by favoring termination pathways over chain propagation .
Radical-Driven Decomposition
Under pyrolysis or oxidative conditions:
Comparative Reactivity Table
| Reaction Type | Rate Constant (500 K) | Activation Energy (kcal/mol) |
|---|---|---|
| Ozone-Initiated Oxidation | 15.2 | |
| Hydroxyl Radical Attack | 10.8 |
Comparison with Similar Compounds
To contextualize methyl 3-methylhexanoate, we compare it with structurally and functionally analogous esters. Key compounds include ethyl hexanoate, butyl 3-methylhexanoate, 3-methylbutyl hexanoate (isoamyl hexanoate), and linalyl 3-methylhexanoate.
Structural and Physical Properties
*Boiling points are estimated based on molecular weight and branching unless directly referenced.
Key Observations :
- Branching: this compound and butyl 3-methylhexanoate share a methyl branch at the third carbon, reducing their boiling points compared to linear analogs (e.g., ethyl hexanoate) .
- Ester Group: The methyl ester group in this compound lowers its molecular weight and volatility compared to butyl or linalyl esters .
Aromatic Profiles and Odor Thresholds
Key Observations :
- This compound’s "guava" and "green" notes differentiate it from ethyl hexanoate’s "apple" character. Its aroma is enhanced in synergistic interactions with ethyl hexanoate and linalool in wines .
- Linalyl 3-methylhexanoate, with its larger terpene-derived alcohol moiety, exhibits floral-citrus notes distinct from simpler methyl or ethyl esters .
Key Observations :
- Ethyl hexanoate’s widespread use in food products underscores its safety profile, though methyl esters may require further toxicological evaluation .
Q & A
Q. What is the correct IUPAC nomenclature and structural representation of methyl 3-methylhexanoate?
- Methodological Answer : this compound follows IUPAC rules where the ester is named by replacing the "-ic acid" suffix of the parent carboxylic acid with "-ate." The parent chain (hexanoate) has six carbons, with a methyl branch at position 3. The structure consists of a methyl ester group (-OCH₃) attached to the carbonyl carbon of 3-methylhexanoic acid. For validation, compare with analogous examples like ethyl 3-methylhexanoate, where branching and ester positioning are explicitly defined .
Q. What analytical techniques are standard for confirming the purity and structure of this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC/MS) : Determines purity and molecular weight by comparing retention times and fragmentation patterns. For example, a compound with molecular ion m/z 158 (C₈H₁₄O₂) and fragments at m/z 115 (loss of -OCH₃) aligns with methyl ester derivatives .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons: δ 3.65 ppm (s, 3H, -OCH₃), δ 2.30 ppm (t, 2H, -CH₂COO), and δ 1.25–1.50 ppm (m, 5H, aliphatic chain). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and branching .
- Elemental Analysis : Validate empirical formula (e.g., C: 60.68%, H: 9.92%, O: 29.40%) against calculated values to resolve contamination .
Advanced Research Questions
Q. How can rhodium-catalyzed C–H functionalization be applied to synthesize this compound derivatives?
- Methodological Answer :
- Catalytic System : Use Rh₂(S-TCP)₄ (1 mol%) to activate C–H bonds in alkanes or aryl substrates. For example, coupling 1-bromo-4-pentylbenzene with diazoacetate esters under inert conditions yields branched esters .
- Reaction Optimization : Maintain substrate-to-catalyst ratios (2:1 equiv.) and gradient elution (5–8% diethyl ether in pentane) during flash chromatography for >80% yield .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC; Rf ≈ 0.38 in pentane/ether 3:1) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with computational predictions (DFT calculations). For instance, unexpected δ 4.10 ppm signals may indicate ester hydrolysis, requiring GC/MS to detect residual alcohol .
- Isomer Analysis : Use chiral columns in GC or HPLC to separate enantiomers if optical activity discrepancies arise (e.g., branched vs. linear isomers) .
- Elemental Analysis : Reconcile discrepancies (e.g., 46.53% C observed vs. 46.45% calculated) by repeating combustion analysis under controlled oxygen flow .
Q. What reaction pathways enable functional group modification in this compound for tailored properties?
- Methodological Answer :
- Reduction : Use LiAlH₄ to convert the ester to 3-methylhexanol (monitor by IR loss of C=O at 1740 cm⁻¹) .
- Oxidation : Treat with KMnO₄ under acidic conditions to cleave the alkyl chain, yielding shorter carboxylic acids .
- Nucleophilic Substitution : React with amines (e.g., NH₃/MeOH) to form amides, confirmed by ¹H NMR (δ 6.50 ppm, -NH₂) .
Q. How can reaction conditions be optimized to improve yields in this compound synthesis?
- Methodological Answer :
- Temperature Control : Maintain 60–80°C for acid-catalyzed esterification to minimize side reactions (e.g., transesterification) .
- Catalyst Screening : Test Brønsted acids (H₂SO₄, p-TsOH) vs. Lewis acids (Mg(ClO₄)₂) for equilibrium shift toward ester formation .
- Workup Protocols : Use saturated NaHCO₃ washes to remove unreacted acid, followed by anhydrous Na₂SO₄ drying to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
